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Compound of Interest

Compound Name: LBG30300

Cat. No.: B12372411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LBG30300 is a potent and highly selective agonist for the metabotropic glutamate receptor 2

(mGlu2).[1][2][3] As a Gαi/o-coupled receptor, mGlu2 activation leads to the inhibition of

adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling

cascade ultimately modulates neuronal excitability, primarily through the inhibition of

neurotransmitter release at presynaptic terminals. Given its role in regulating glutamatergic

neurotransmission, LBG30300 is a valuable tool for investigating the therapeutic potential of

mGlu2 agonism in various central nervous system (CNS) disorders, including anxiety and

psychosis. These application notes provide recommended dosage guidelines and detailed

protocols for conducting in vivo mouse studies with LBG30300.

Quantitative Data Summary
While specific in vivo efficacy studies detailing dose-response relationships for LBG30300 in

behavioral mouse models are not yet extensively published, bioavailability studies have

confirmed its ability to penetrate the central nervous system in mice following intravenous

administration.[1][2][3] To establish a starting point for dosage in new in vivo experiments, data

from other well-characterized mGlu2/3 receptor agonists can be referenced. The following table

summarizes reported dosages for similar compounds in mice and rats, which can be used to

guide dose selection for LBG30300.
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Compound
Animal
Model

Doses
Studied

Route of
Administrat
ion

Observed
Effects

Reference

LY379268 Rat
0.3, 1, 3

mg/kg

Intraperitonea

l (i.p.)

Anxiogenic-

like effects at

the highest

dose in

light/dark and

open field

tests.

LY487379 Mouse
0.5, 3, 5

mg/kg

Intraperitonea

l (i.p.)

Reversal of

MK-801-

induced

cognitive

impairments

in the Morris

water maze.

AMN082

(mGlu7

agonist)

Mouse 3-6 mg/kg
Intraperitonea

l (i.p.)

Anxiolytic-like

effects in

stress-

induced

hyperthermia

and four-plate

tests.

[4]

Recommended Starting Dose for LBG30300: Based on the data for structurally and

mechanistically related compounds, a starting dose range of 0.5 - 5 mg/kg administered

intraperitoneally (i.p.) is recommended for initial in vivo behavioral studies in mice. A full dose-

response study should be conducted to determine the optimal dose for the specific

experimental paradigm.

Signaling Pathway of LBG30300 (mGlu2 Receptor
Agonist)
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Activation of the mGlu2 receptor by LBG30300 initiates a Gαi/o-coupled signaling cascade.

This pathway primarily functions to reduce neuronal excitability through presynaptic inhibition.

The key steps are:

Ligand Binding: LBG30300 binds to the extracellular domain of the mGlu2 receptor.

G-protein Activation: This binding event induces a conformational change in the receptor,

leading to the activation of the associated heterotrimeric G-protein (Gαi/o, Gβγ). The Gαi/o

subunit exchanges GDP for GTP.

Downstream Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit dissociates and

inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cyclic AMP (cAMP).

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the

activity of ion channels, such as inhibiting presynaptic voltage-gated Ca2+ channels and

activating G-protein-coupled inwardly-rectifying K+ (GIRK) channels.

Reduced Neurotransmitter Release: The combination of decreased cAMP levels and direct

ion channel modulation leads to a reduction in the release of neurotransmitters, particularly

glutamate, from the presynaptic terminal.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b12372411?utm_src=pdf-body
https://www.benchchem.com/product/b12372411?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Terminal

LBG30300 mGlu2 ReceptorBinds

Gi/o Protein

Activates

Adenylyl
Cyclase

Inhibits (α subunit)

Ca2+ ChannelInhibits (βγ subunit)

K+ Channel

Activates (βγ subunit)

cAMP

Decreases
production

Synaptic Vesicle
(Glutamate)

Reduces Ca2+
influx

Hyperpolarizes
membrane

Inhibits

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Data Analysis

Acclimate Mice
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Administer LBG30300 or Vehicle (i.p.)
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Pre-treatment Period
(30 min)
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(5 min)

Record with Video
Tracking
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- Entries into Arms
- Total Distance
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Place in Original Chamber
(No CS, No US)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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